![molecular formula C19H30BCl2N3O5 B12302866 (R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taniborbactam hydrochloride, also known as VNRX-5133 hydrochloride, is a novel bicyclic boronate β-lactamase inhibitor. It is designed to combat bacterial resistance by inhibiting both serine- and metallo-β-lactamases, which are enzymes that degrade β-lactam antibiotics. This compound is currently in clinical development in combination with cefepime for the treatment of infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .
Méthodes De Préparation
The synthesis of Taniborbactam hydrochloride involves the incorporation of boronic acid into its structure. The synthetic route typically includes the formation of a bicyclic boronate core, followed by various functional group modifications to enhance its inhibitory activity. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Taniborbactam hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the boronic acid moiety.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Hydrolysis: This reaction is significant in the context of its stability and activity as a β-lactamase inhibitor.
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit varying degrees of inhibitory activity against β-lactamases .
Applications De Recherche Scientifique
Taniborbactam hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of β-lactamases and to develop new inhibitors.
Biology: The compound is employed in research on bacterial resistance mechanisms.
Medicine: It is in clinical trials for treating infections caused by multi-drug-resistant bacteria.
Industry: Taniborbactam hydrochloride is being explored for its potential in developing new antibacterial therapies
Mécanisme D'action
Taniborbactam hydrochloride exerts its effects by inhibiting β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine-β-lactamases, with slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it behaves as a competitive inhibitor. The compound mimics the transition state structure and interacts with highly conserved active-site residues, thereby preventing the degradation of β-lactam antibiotics .
Comparaison Avec Des Composés Similaires
Taniborbactam hydrochloride is unique due to its broad-spectrum inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). Similar compounds include:
Avibactam: A diazabicyclooctane β-lactamase inhibitor.
Relebactam: Another diazabicyclooctane inhibitor with a broad spectrum of activity.
Vaborbactam: A boronic acid-based β-lactamase inhibitor.
Compared to these compounds, Taniborbactam hydrochloride offers a broader range of inhibition, making it a promising candidate for treating infections caused by multi-drug-resistant bacteria .
Propriétés
Formule moléculaire |
C19H30BCl2N3O5 |
|---|---|
Poids moléculaire |
462.2 g/mol |
Nom IUPAC |
3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H |
Clé InChI |
CKWIMFZHNCBHIX-UHFFFAOYSA-N |
SMILES canonique |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


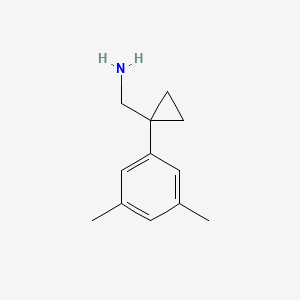
![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)

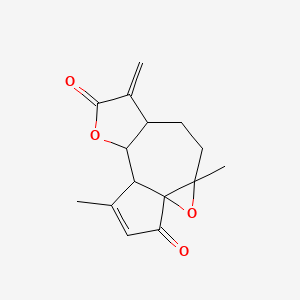
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
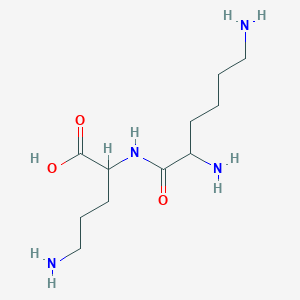
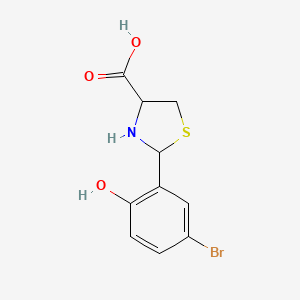
![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)
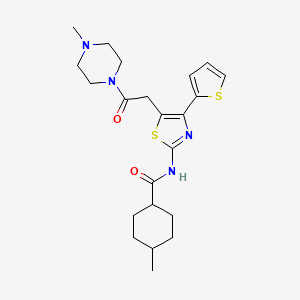

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)
![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)
